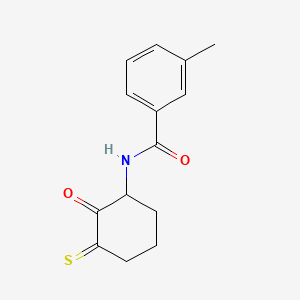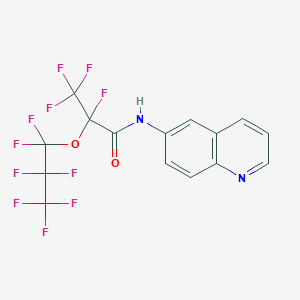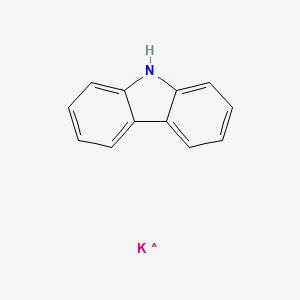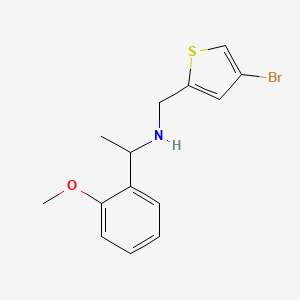
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound features a cyclopentyl group attached to the tetrazole ring, which is further connected to a propanenitrile group via a sulfur atom. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Thioether Formation: The next step involves the formation of the thioether linkage. This can be achieved by reacting the tetrazole derivative with a suitable thiol compound under basic conditions. Common bases used in this reaction include sodium hydride or potassium carbonate.
Nitrile Introduction: Finally, the propanenitrile group is introduced by reacting the thioether intermediate with a suitable alkylating agent, such as bromoacetonitrile, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile has several applications in scientific research:
Medicinal Chemistry: Tetrazole derivatives are often explored for their potential as bioactive molecules. This compound may serve as a scaffold for designing new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: Tetrazoles are used in the development of energetic materials, such as explosives and propellants, due to their high nitrogen content and stability.
Organic Synthesis:
Mécanisme D'action
The mechanism of action of 2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile depends on its specific application. In medicinal chemistry, tetrazole derivatives often act as bioisosteres of carboxylic acids, mimicking their biological activity. The tetrazole ring can interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur and nitrile groups may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanoic acid
- 2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanamide
Uniqueness
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile is unique due to the presence of the nitrile group, which can undergo various chemical transformations, providing a versatile platform for further functionalization. The cyclopentyl group adds steric bulk, potentially enhancing the compound’s stability and bioactivity compared to its analogs.
Propriétés
Formule moléculaire |
C9H13N5S |
|---|---|
Poids moléculaire |
223.30 g/mol |
Nom IUPAC |
2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C9H13N5S/c1-7(6-10)15-9-11-12-13-14(9)8-4-2-3-5-8/h7-8H,2-5H2,1H3 |
Clé InChI |
HHQVIQBXQVBXTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)SC1=NN=NN1C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)




![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)


